Bis(1,3-dioxolan-4-ylmethyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate is a chemical compound with the molecular formula C14H22O8 and a molecular weight of 318.3197 g/mol . It is known for its unique structure, which includes two 1,3-dioxolan-4-ylmethyl groups attached to a hexanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of bis(1,3-dioxolan-4-ylmethyl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(1,3-dioxolan-4-ylmethyl) hexanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
Bis(1,3-dioxolan-4-ylmethyl) hexanedioate can be compared with similar compounds such as 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate. While both compounds have similar structural features, this compound is unique due to its specific ester groups and the resulting chemical properties .
Similar compounds include:
- 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate
- Other esters of hexanedioic acid with different substituents .
Properties
CAS No. |
22522-38-9 |
---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
bis(1,3-dioxolan-4-ylmethyl) hexanedioate |
InChI |
InChI=1S/C14H22O8/c15-13(19-7-11-5-17-9-21-11)3-1-2-4-14(16)20-8-12-6-18-10-22-12/h11-12H,1-10H2 |
InChI Key |
PDBQHEUFMAUYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)COC(=O)CCCCC(=O)OCC2COCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.